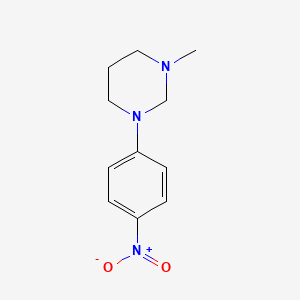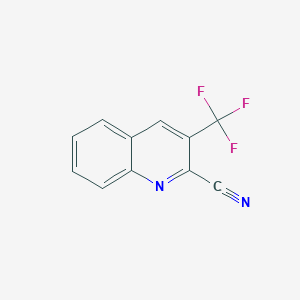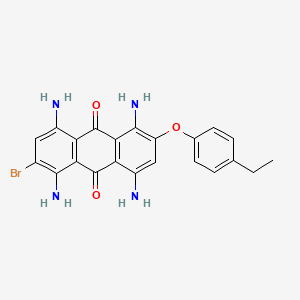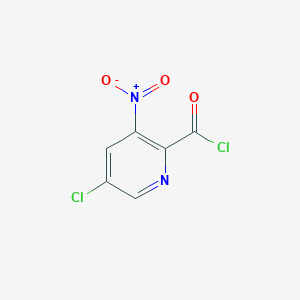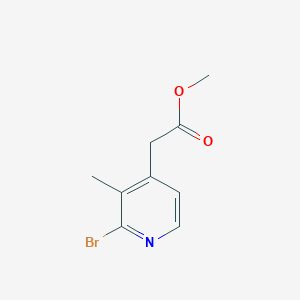
Methyl 2-bromo-3-methylpyridine-4-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-3-methylpyridine-4-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a methyl group at the third position, and an acetate group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-methylpyridine-4-acetate can be synthesized through several methods. One common approach involves the bromination of 3-methylpyridine followed by esterification. The bromination is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The resulting 2-bromo-3-methylpyridine is then subjected to esterification with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The bromination and esterification steps can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-3-methylpyridine-4-acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group at the third position can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of 2-azido-3-methylpyridine-4-acetate, 2-thio-3-methylpyridine-4-acetate, or 2-alkoxy-3-methylpyridine-4-acetate.
Oxidation: Formation of 2-bromo-3-carboxypyridine-4-acetate.
Reduction: Formation of 2-bromo-3-methylpyridine-4-ethanol.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-3-methylpyridine-4-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-3-methylpyridine-4-acetate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon atom. In oxidation reactions, the methyl group is converted to a carboxyl group through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol through the transfer of hydrogen atoms.
Comparación Con Compuestos Similares
Methyl 2-bromo-3-methylpyridine-4-acetate can be compared with other similar compounds such as:
2-Bromo-3-methylpyridine: Lacks the ester group, making it less reactive in esterification reactions.
3-Bromo-2-methylpyridine: Has a different substitution pattern, affecting its reactivity and applications.
2-Bromo-4-methylpyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and versatility in various chemical transformations.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
methyl 2-(2-bromo-3-methylpyridin-4-yl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-6-7(5-8(12)13-2)3-4-11-9(6)10/h3-4H,5H2,1-2H3 |
Clave InChI |
BENHHUQRBBSEEM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=C1Br)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
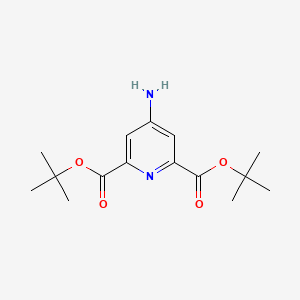
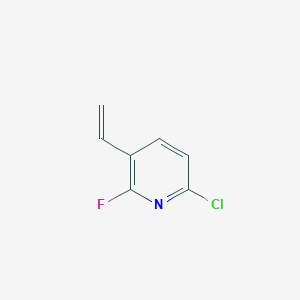


![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)


